molecular formula C23H30FNO B4051206 [2-(4-BENZYL-2,2-DIMETHYLOXAN-4-YL)ETHYL][(4-FLUOROPHENYL)METHYL]AMINE

[2-(4-BENZYL-2,2-DIMETHYLOXAN-4-YL)ETHYL][(4-FLUOROPHENYL)METHYL]AMINE

Cat. No.: B4051206
M. Wt: 355.5 g/mol
InChI Key: IZRHCTRCYUGXAD-UHFFFAOYSA-N
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Description

[2-(4-BENZYL-2,2-DIMETHYLOXAN-4-YL)ETHYL][(4-FLUOROPHENYL)METHYL]AMINE is a complex organic compound with a unique structure that includes a benzyl group, a dimethyloxan ring, and a fluorophenylmethylamine moiety

Scientific Research Applications

[2-(4-BENZYL-2,2-DIMETHYLOXAN-4-YL)ETHYL][(4-FLUOROPHENYL)METHYL]AMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-BENZYL-2,2-DIMETHYLOXAN-4-YL)ETHYL][(4-FLUOROPHENYL)METHYL]AMINE typically involves multiple steps, including the formation of the dimethyloxan ring and the subsequent attachment of the benzyl and fluorophenylmethylamine groups. Common synthetic routes may include:

    Formation of the Dimethyloxan Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxan ring.

    Attachment of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

    Introduction of the Fluorophenylmethylamine Group: This step may involve a nucleophilic substitution reaction where the fluorophenylmethylamine is attached to the oxan ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

[2-(4-BENZYL-2,2-DIMETHYLOXAN-4-YL)ETHYL][(4-FLUOROPHENYL)METHYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of [2-(4-BENZYL-2,2-DIMETHYLOXAN-4-YL)ETHYL][(4-FLUOROPHENYL)METHYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    [2-(4-BENZYL-2,2-DIMETHYLOXAN-4-YL)ETHYL][(4-CHLOROPHENYL)METHYL]AMINE: Similar structure but with a chlorine atom instead of fluorine.

    [2-(4-BENZYL-2,2-DIMETHYLOXAN-4-YL)ETHYL][(4-METHYLPHENYL)METHYL]AMINE: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in [2-(4-BENZYL-2,2-DIMETHYLOXAN-4-YL)ETHYL][(4-FLUOROPHENYL)METHYL]AMINE imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets.

Properties

IUPAC Name

2-(4-benzyl-2,2-dimethyloxan-4-yl)-N-[(4-fluorophenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30FNO/c1-22(2)18-23(13-15-26-22,16-19-6-4-3-5-7-19)12-14-25-17-20-8-10-21(24)11-9-20/h3-11,25H,12-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRHCTRCYUGXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)(CCNCC2=CC=C(C=C2)F)CC3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(4-BENZYL-2,2-DIMETHYLOXAN-4-YL)ETHYL][(4-FLUOROPHENYL)METHYL]AMINE
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[2-(4-BENZYL-2,2-DIMETHYLOXAN-4-YL)ETHYL][(4-FLUOROPHENYL)METHYL]AMINE
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[2-(4-BENZYL-2,2-DIMETHYLOXAN-4-YL)ETHYL][(4-FLUOROPHENYL)METHYL]AMINE
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[2-(4-BENZYL-2,2-DIMETHYLOXAN-4-YL)ETHYL][(4-FLUOROPHENYL)METHYL]AMINE
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[2-(4-BENZYL-2,2-DIMETHYLOXAN-4-YL)ETHYL][(4-FLUOROPHENYL)METHYL]AMINE
Reactant of Route 6
[2-(4-BENZYL-2,2-DIMETHYLOXAN-4-YL)ETHYL][(4-FLUOROPHENYL)METHYL]AMINE

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